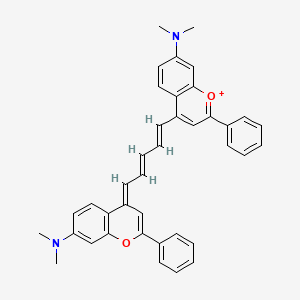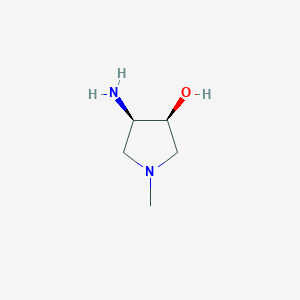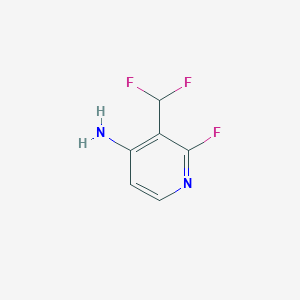
1-Ethylpiperidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylpiperidine-2-carbaldehyde is an organic compound with the molecular formula C8H15NO It belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing five methylene bridges and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of piperidine with ethyl bromide, followed by oxidation of the resulting 1-ethylpiperidine to form the aldehyde group. The reaction typically requires a strong base such as sodium hydride and an oxidizing agent like pyridinium chlorochromate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon may be used to facilitate the hydrogenation steps, while advanced purification techniques like distillation and crystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethylpiperidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-Ethylpiperidine-2-carboxylic acid.
Reduction: 1-Ethylpiperidine-2-methanol.
Substitution: Various N-substituted piperidine derivatives.
Applications De Recherche Scientifique
1-Ethylpiperidine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which 1-ethylpiperidine-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme function by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways involved would vary based on the specific biological context and target.
Comparaison Avec Des Composés Similaires
- 1-Ethylpiperidine-3-carbaldehyde
- 1-Isopropylpiperidine-4-carbaldehyde
- 1-Ethyl-3-methylpiperidine-3-carboxylic acid
Uniqueness: 1-Ethylpiperidine-2-carbaldehyde is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it valuable for specific applications in synthesis and drug development.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
1-ethylpiperidine-2-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-2-9-6-4-3-5-8(9)7-10/h7-8H,2-6H2,1H3 |
Clé InChI |
RSTNKUKGWFDGPO-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCCC1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15220591.png)
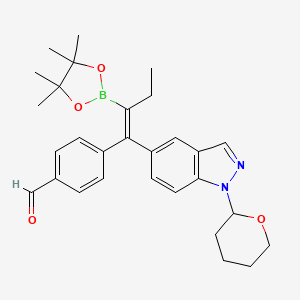

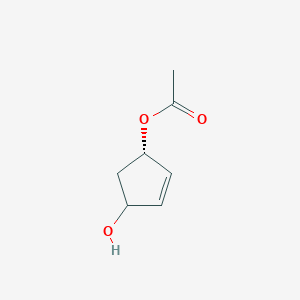
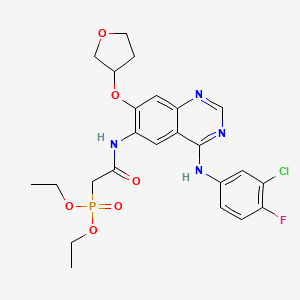
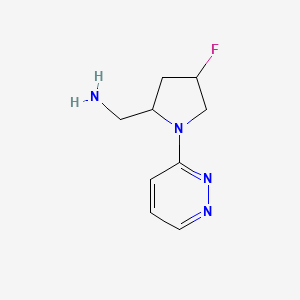
![4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B15220640.png)

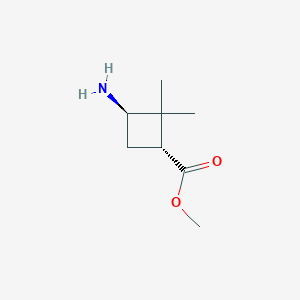
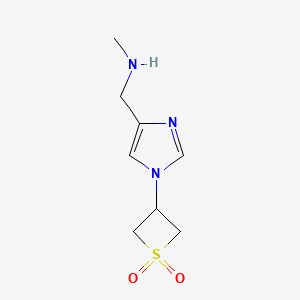
![7-Methyl-4-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15220667.png)
